molecular formula C10H15NO B1587780 1-(4-Methoxyphenyl)propan-1-amine CAS No. 83948-35-0

1-(4-Methoxyphenyl)propan-1-amine

Cat. No. B1587780
Key on ui cas rn: 83948-35-0
M. Wt: 165.23 g/mol
InChI Key: WOEIOKRLEJXFEF-UHFFFAOYSA-N
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Patent
US06429221B1

Procedure details

To a N2 flushed solution of 4′-methoxypropiophenone oxime (4 grams, 22.3 mmol) in glacial acetic acid (40 milliliters) was added 0.8 grams of 5% Pd/C. The mixture was treated with 60 psi of H2 in a Parr Type Shaker for 23 hours. The catalyst was filtered off through celite and the filtrate was concentrated to afford a yellow oil. The oil was taken up in water, the pH was adjusted to 12 using a saturated solution of sodium carbonate, and extracted with methylene chloride. The organic extract was dried over magnesium sulfate and concentrated to afford 3.04 grams (83%) of product as a yellow oil: 1H NMR (CDCl3) δ7.32-7.20(m, 2H), 6.94-6.82(m, 2H), 3.79(s, 3H), 1.88-1.54(m, 4H), 0.87(t, J=7.4 Hz, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4′-methoxypropiophenone oxime
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
N#N.[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[N:14]O)[CH2:12][CH3:13])=[CH:7][CH:6]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)(=O)C.O.[Pd]>[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]([NH2:14])[CH2:12][CH3:13])=[CH:7][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
4′-methoxypropiophenone oxime
Quantity
4 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CC)=NO
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was treated with 60 psi of H2 in a Parr Type Shaker for 23 hours
Duration
23 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CC)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.04 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06429221B1

Procedure details

To a N2 flushed solution of 4′-methoxypropiophenone oxime (4 grams, 22.3 mmol) in glacial acetic acid (40 milliliters) was added 0.8 grams of 5% Pd/C. The mixture was treated with 60 psi of H2 in a Parr Type Shaker for 23 hours. The catalyst was filtered off through celite and the filtrate was concentrated to afford a yellow oil. The oil was taken up in water, the pH was adjusted to 12 using a saturated solution of sodium carbonate, and extracted with methylene chloride. The organic extract was dried over magnesium sulfate and concentrated to afford 3.04 grams (83%) of product as a yellow oil: 1H NMR (CDCl3) δ7.32-7.20(m, 2H), 6.94-6.82(m, 2H), 3.79(s, 3H), 1.88-1.54(m, 4H), 0.87(t, J=7.4 Hz, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4′-methoxypropiophenone oxime
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
N#N.[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[N:14]O)[CH2:12][CH3:13])=[CH:7][CH:6]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)(=O)C.O.[Pd]>[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]([NH2:14])[CH2:12][CH3:13])=[CH:7][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
4′-methoxypropiophenone oxime
Quantity
4 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CC)=NO
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was treated with 60 psi of H2 in a Parr Type Shaker for 23 hours
Duration
23 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CC)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.04 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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